Methyl({[1-(4-nitrobenzenesulfonyl)pyrrolidin-3-yl]methyl})amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl({[1-(4-nitrobenzenesulfonyl)pyrrolidin-3-yl]methyl})amine is a complex organic compound featuring a pyrrolidine ring substituted with a nitrobenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl({[1-(4-nitrobenzenesulfonyl)pyrrolidin-3-yl]methyl})amine typically involves the reaction of 4-nitrobenzenesulfonyl chloride with a pyrrolidine derivative. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then methylated using methyl iodide under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl({[1-(4-nitrobenzenesulfonyl)pyrrolidin-3-yl]methyl})amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Reduction: Hydrogen gas, palladium catalyst.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acids.
Substitution: Formation of various substituted pyrrolidine derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
Methyl({[1-(4-nitrobenzenesulfonyl)pyrrolidin-3-yl]methyl})amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl({[1-(4-nitrobenzenesulfonyl)pyrrolidin-3-yl]methyl})amine involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, making the compound a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with Methyl({[1-(4-nitrobenzenesulfonyl)pyrrolidin-3-yl]methyl})amine.
Nitrobenzenesulfonyl derivatives: Compounds like 4-nitrobenzenesulfonyl chloride and its derivatives are chemically related.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H17N3O4S |
---|---|
Molecular Weight |
299.35 g/mol |
IUPAC Name |
N-methyl-1-[1-(4-nitrophenyl)sulfonylpyrrolidin-3-yl]methanamine |
InChI |
InChI=1S/C12H17N3O4S/c1-13-8-10-6-7-14(9-10)20(18,19)12-4-2-11(3-5-12)15(16)17/h2-5,10,13H,6-9H2,1H3 |
InChI Key |
QULKHEINVCVNGI-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.